4-(4-Acetamidophenyl)benzenesulfonyl fluoride
Description
Properties
IUPAC Name |
4-(4-acetamidophenyl)benzenesulfonyl fluoride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-10(17)16-13-6-2-11(3-7-13)12-4-8-14(9-5-12)20(15,18)19/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLHXBOTMIQTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride typically involves the reaction of 4-acetamidophenol with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds through nucleophilic substitution, where the hydroxyl group of 4-acetamidophenol is replaced by the benzenesulfonyl group, forming the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
4-(4-Acetamidophenyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Typical conditions involve the use of a base such as triethylamine or pyridine.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the sulfonyl fluoride group.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Hydrolysis: The major product is the corresponding sulfonic acid.
Scientific Research Applications
4-(4-Acetamidophenyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of sulfonamides and other sulfonyl derivatives.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.
Medicine: It serves as a precursor for the development of pharmaceuticals, including enzyme inhibitors and anti-inflammatory agents.
Industry: The compound is used in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 4-(4-Acetamidophenyl)benzenesulfonyl fluoride involves the inhibition of serine proteases. The sulfonyl fluoride group reacts with the serine residue in the active site of the enzyme, forming a covalent bond and thereby inhibiting the enzyme’s activity. This mechanism is similar to that of other serine protease inhibitors such as phenylmethanesulfonyl fluoride .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key sulfonyl fluoride derivatives and their properties:
Physicochemical Properties
- Reactivity : Sulfonyl fluorides react with serine residues in proteases, but substituents modulate reactivity. Electron-withdrawing groups (e.g., nitro in compound 14 ) enhance electrophilicity, while electron-donating groups (e.g., methoxy in compound 16 ) may reduce it. The acetamido group in the target compound is moderately electron-withdrawing, balancing reactivity and stability.
- Solubility and Stability : AEBSF hydrochloride is water-soluble due to its ionic nature , whereas the acetamidophenyl derivative may exhibit lower solubility but better lipid membrane penetration.
Key Research Findings
- AEBSF vs. Acetamido Derivatives: AEBSF’s aminoethyl group enables rapid enzyme inhibition but may cause off-target effects. In contrast, acetamido-substituted analogs (e.g., 4-(acetamidomethyl)benzenesulfonyl fluoride ) show prolonged stability, as the acetamido group resists enzymatic cleavage.
- Substituent Position : Meta-substituted sulfonyl fluorides (e.g., compound 16 ) exhibit distinct NMR profiles and yields compared to para-substituted analogs, indicating positional effects on synthesis efficiency and molecular interactions.
- Therapeutic Synergy : NSC 127755 combined with palmO-ara-C shows synergistic anticancer effects , suggesting combinatorial approaches could enhance the efficacy of sulfonyl fluoride derivatives.
Biological Activity
4-(4-Acetamidophenyl)benzenesulfonyl fluoride, a sulfonyl fluoride compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological mechanisms, efficacy in various studies, and its implications in therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a sulfonyl fluoride group attached to a biaryl structure, which includes an acetamide substituent. Its molecular formula is C13H12FNO2S, and it exhibits unique reactivity due to the presence of the sulfonyl fluoride moiety.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The sulfonyl fluoride group acts as an electrophile, allowing the compound to inhibit serine proteases and other enzymes by forming covalent bonds with nucleophilic residues in the active sites of these proteins.
- Cell Signaling Modulation : It can affect cellular signaling pathways by interacting with specific receptors or enzymes, leading to altered gene expression and cellular responses.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound showed an IC50 value of approximately 5.59 µM against MV4-11 leukemia cells and 4.05 µM against DLD-1 colon cancer cells, indicating potent anti-cancer properties with selectivity towards cancer cells over normal intestinal epithelial cells (IC50 = 18.38 µM) .
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been explored to enhance its biological activity. The introduction of fluorine atoms has been shown to increase potency against histone deacetylases (HDACs), suggesting that fluorination plays a critical role in modulating the compound's biological effects .
Case Study 1: Anticancer Activity
In a study focusing on the anticancer properties of sulfonyl fluorides, this compound was tested against several cancer cell lines. The results indicated that:
- The compound effectively inhibited cell proliferation in a dose-dependent manner.
- It induced apoptosis in treated cells, as evidenced by increased caspase activity and PARP cleavage.
Case Study 2: Enzyme Inhibition
Another study evaluated the enzyme inhibitory potential of this compound on serine proteases. The findings revealed:
- A strong inhibition profile with a significant reduction in enzymatic activity at low micromolar concentrations.
- Mechanistic studies suggested that the compound forms stable covalent bonds with the active site serine residue, thus blocking substrate access.
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (µM) | Target Enzyme/Cell Type | Notes |
|---|---|---|---|
| This compound | 5.59 (MV4-11) | Leukemia Cells | High selectivity for cancer cells |
| Compound A (similar structure) | 10.2 | HDAC Inhibition | Less potent than tested sulfonyl fluoride |
| Compound B (sulfonamide derivative) | 7.5 | Serine Protease | Comparable inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
